4,4'-Dimethoxy-2,2'-bipyridine

Catalog No.
S778916
CAS No.
17217-57-1
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethoxy-2,2'-bipyridine

CAS Number

17217-57-1

Product Name

4,4'-Dimethoxy-2,2'-bipyridine

IUPAC Name

4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3

InChI Key

IMEVSAIFJKKDAP-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC

Canonical SMILES

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC

Supramolecular Chemistry:

DMEDBP's ability to form strong coordination bonds with metal ions allows it to participate in the construction of supramolecular assemblies. These assemblies are intricate structures formed by the self-assembly of multiple molecules through non-covalent interactions. Researchers utilize DMEDBP to design and synthesize various supramolecular architectures, including:

  • Metal-organic frameworks (MOFs): DMEDBP can be incorporated into MOF structures, enhancing their stability and porosity. These frameworks hold potential applications in gas storage, separation, and catalysis .
  • Coordination polymers: DMEDBP can serve as a building block for the formation of one-dimensional or two-dimensional coordination polymers, which exhibit interesting electrical, magnetic, and luminescent properties .

Catalysis:

DMEDBP can play a role in homogeneous and heterogeneous catalysis. In homogeneous catalysis, DMEDBP acts as a ligand in metal complexes that act as catalysts for various reactions. In heterogeneous catalysis, DMEDBP can be immobilized on a support material, allowing for the creation of reusable catalysts .

Luminescent Materials:

DMEDBP can be incorporated into the design of luminescent materials due to its ability to form metal complexes with interesting photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging .

4,4'-Dimethoxy-2,2'-bipyridine is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 170°C to 174°C. This compound features two methoxy groups attached to the 4-position of the bipyridine structure, enhancing its solubility and reactivity in various chemical environments .

The mechanism of action of DMBP is primarily related to its ability to complex with metal ions. In studies involving technetium, DMBP acts as a chelating agent, forming a stable complex that can be used for radiolabeling in nuclear medicine applications []. The specific mechanism by which DMBP interacts with other metal ions may vary depending on the metal and the surrounding environment.

, particularly those involving coordination with transition metals. For instance, it can form complexes with metals like copper and nickel through its nitrogen atoms, which act as Lewis bases. Additionally, the compound can undergo protonation in acidic conditions, leading to the formation of cationic species that may exhibit different reactivity patterns .

Example Reaction

A notable reaction involves the treatment of 4,4'-dimethoxy-2,2'-bipyridine with hydrogen bromide in glacial acetic acid, which results in the formation of a brominated product after refluxing for several hours .

Research indicates that 4,4'-dimethoxy-2,2'-bipyridine and its metal complexes exhibit biological activities such as antimicrobial properties and potential DNA binding capabilities. Studies have shown that certain metal complexes formed with this ligand can cleave DNA effectively, suggesting applications in therapeutic contexts .

Several methods exist for synthesizing 4,4'-dimethoxy-2,2'-bipyridine:

  • Reflux Method: A common approach involves refluxing 4,4'-dimethoxy-2,2'-bipyridine with hydrogen bromide in glacial acetic acid for several hours. The reaction mixture is then neutralized to yield the desired product .
  • Palladium-Catalyzed Reactions: Another method utilizes palladium on carbon as a catalyst in conjunction with hydrazine monohydrate under reflux conditions to facilitate the synthesis of derivatives from this compound .
  • Direct Alkylation: The compound can also be synthesized through direct alkylation reactions involving appropriate precursors and alkylating agents under controlled conditions.

4,4'-Dimethoxy-2,2'-bipyridine finds applications across various fields:

  • Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals.
  • Material Science: Its derivatives are explored for use in organic electronics and photonic devices due to their electronic properties.
  • Pharmaceuticals: The biological activity of its metal complexes makes it a candidate for drug development and therapeutic applications.

Interaction studies of 4,4'-dimethoxy-2,2'-bipyridine have focused on its ability to form stable complexes with transition metals. These studies employ techniques such as spectroscopy and crystallography to elucidate the nature of these interactions and their implications for catalytic activity and biological efficacy .

Several compounds are structurally similar to 4,4'-dimethoxy-2,2'-bipyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,2'-BipyridineNo methoxy groupsMore basic; less soluble than 4,4'-dimethoxy variant
4,4'-Dimethyl-2,2'-bipyridineTwo methyl groups instead of methoxyDifferent steric properties affecting complex stability
1,10-PhenanthrolineContains three fused ringsDifferent coordination chemistry compared to bipyridines
5-Methyl-2,2'-bipyridineMethyl group at the 5-positionAlters electronic properties compared to dimethoxy variant

The presence of methoxy groups in 4,4'-dimethoxy-2,2'-bipyridine enhances its solubility and modifies its electronic characteristics compared to its analogs.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4'-Dimethoxy-2,2'-bipyridine

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem
Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016
Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021

Explore Compound Types